molecular formula C22H17NO6 B2960243 9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 900018-70-4

9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No. B2960243
CAS RN: 900018-70-4
M. Wt: 391.379
InChI Key: WYYRZWXIZCJMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a useful research compound. Its molecular formula is C22H17NO6 and its molecular weight is 391.379. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors

A study explored quinoxalin-2(1H)-one-based compounds for their potential as aldose reductase (ALR2) inhibitors, which are significant for managing diabetic complications. These compounds also demonstrated antioxidant activity, suggesting their dual role in combating oxidative stress along with ALR2 inhibition. This highlights the compound's potential in diabetes-related research (Qin et al., 2015).

Human A3 Adenosine Receptor Antagonists

Another research focused on 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as human A3 adenosine receptor (hA3 AR) antagonists. These compounds were found to be potent and selective, with specific structural modifications enhancing their affinity towards the hA3 receptor subtype. This study is relevant in the context of developing targeted therapies for various diseases (Lenzi et al., 2006).

Furoquinolin-4(5H)-ones Synthesis

Research on the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which includes compounds like the one , demonstrated a new method involving [2+3] photoaddition. This synthesis method could be significant for creating various derivatives for further biological studies (Suginome et al., 1991).

Leishmanicidal Activity

A study synthesized ring-substituted quinoxalin-2-yl derivatives and tested their activity against Leishmania amazonensis. The presence of methoxy groups in specific positions was crucial for their leishmanicidal activity, suggesting the potential of such compounds in treating Leishmaniasis (Burguete et al., 2008).

Anticancer Properties

Certain derivatives of this compound class showed significant cytotoxicity against a panel of human cancer cell lines, indicating their potential as anticancer agents. This research opens avenues for the development of new cancer therapies (Chen et al., 2002).

Photochemotherapeutic Agents

A study on 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones revealed their potential as photochemotherapeutic agents. They exhibited antiproliferative activity and DNA photobinding properties, making them candidates for further investigation in photochemotherapy (Chilin et al., 2003).

properties

IUPAC Name

8-(4-methoxy-3-prop-2-ynoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c1-3-6-26-17-7-12(4-5-16(17)25-2)20-13-8-18-19(29-11-28-18)9-14(13)23-15-10-27-22(24)21(15)20/h1,4-5,7-9,20,23H,6,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYRZWXIZCJMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.